molecular formula C37H50N6O6 B1200558 Hymenocardine CAS No. 19771-56-3

Hymenocardine

货号: B1200558
CAS 编号: 19771-56-3
分子量: 674.8 g/mol
InChI 键: ATQXXRJEZULCTG-DLCFQVRISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Hymenocardine is a cyclopeptide alkaloid isolated from the root bark of the African medicinal shrub Hymenocardia acida . This compound is supplied for research purposes to investigate its documented biological activities. Studies indicate that this compound exhibits moderate in vitro antiplasmodial activity against Plasmodium falciparum , supporting ethnomedicinal use of its source plant for malaria treatment . It also demonstrates cytotoxic properties against human cancer cell lines, although its activity can be influenced by the delivery system . Research into its pharmacokinetic profile shows that this compound is stable in the gastrointestinal environment and is absorbed unchanged from the gut, with its reduction product, hymenocardinol, identified as a major metabolite in vivo . Researchers can utilize this compound for studies in parasitology, oncology, and natural product chemistry. This compound is provided as For Research Use Only. It is not intended for diagnostic or therapeutic applications.

属性

CAS 编号

19771-56-3

分子式

C37H50N6O6

分子量

674.8 g/mol

IUPAC 名称

(2S,3S)-2-(dimethylamino)-N-[(2S)-1-[[(4S,7S)-7-(1H-indol-3-ylmethyl)-3,3-dimethyl-5,8,11-trioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),12,15-trien-4-yl]amino]-3-methyl-1-oxobutan-2-yl]-3-methylpentanamide

InChI

InChI=1S/C37H50N6O6/c1-9-22(4)31(43(7)8)35(47)41-30(21(2)3)34(46)42-32-36(48)40-28(18-24-19-38-27-13-11-10-12-26(24)27)33(45)39-20-29(44)23-14-16-25(17-15-23)49-37(32,5)6/h10-17,19,21-22,28,30-32,38H,9,18,20H2,1-8H3,(H,39,45)(H,40,48)(H,41,47)(H,42,46)/t22-,28-,30-,31-,32+/m0/s1

InChI 键

ATQXXRJEZULCTG-DLCFQVRISA-N

SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC1C(=O)NC(C(=O)NCC(=O)C2=CC=C(C=C2)OC1(C)C)CC3=CNC4=CC=CC=C43)N(C)C

手性 SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]1C(=O)N[C@H](C(=O)NCC(=O)C2=CC=C(C=C2)OC1(C)C)CC3=CNC4=CC=CC=C43)N(C)C

规范 SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC1C(=O)NC(C(=O)NCC(=O)C2=CC=C(C=C2)OC1(C)C)CC3=CNC4=CC=CC=C43)N(C)C

同义词

hymenocardine

产品来源

United States

科学研究应用

Chemical Properties and Structure

Hymenocardine is characterized by its unique cyclopeptide structure, which contributes to its biological activity. Studies have identified several key components and metabolites associated with this compound, including hymenocardinol, its reduction product. The molecular weight of this compound is approximately 653.82 g/mol, and it exhibits various functional groups that influence its biological interactions .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. A study focused on the extract of Hymenocardia acida revealed notable cytotoxic effects against human lung (H460), breast (MCF-7), and colon (HCT116) cancer cell lines. The study utilized PLGA nanoparticles to enhance the delivery of this compound, indicating a potential for improved therapeutic efficacy through nanotechnology .

Table 1: Anticancer Activity of this compound Extracts

Cancer Cell LineIC50 (µg/mL)Source
H46012.5
MCF-715.0
HCT11610.0

Antimalarial Properties

This compound has been investigated for its antimalarial activity. In vitro studies have shown moderate efficacy against Plasmodium falciparum, the parasite responsible for malaria. Its ability to be absorbed unchanged from the gastrointestinal tract suggests potential for oral administration in therapeutic settings .

Antimicrobial Activity

The extract of Hymenocardia acida, containing this compound, has demonstrated antimicrobial properties against various pathogens, including Staphylococcus aureus and Candida albicans. This broad-spectrum activity positions this compound as a candidate for developing new antimicrobial agents .

相似化合物的比较

Structural Analogues from Hymenocardia acida

Hymenocardine derivatives share its macrocyclic core but differ in specific functional groups:

  • Hymenocardinol: Reduction of the N-methyl group in this compound yields hymenocardinol, which retains antiplasmodial activity (IC50 = 17.5 ± 8.7 µM) but eliminates cytotoxicity (IC50 > 64 µM) .
  • This compound N-oxide: Oxidation of the tertiary amine enhances antiplasmodial potency (IC50 = 12.2 ± 6.6 µM) while maintaining low cytotoxicity (IC50 > 64 µM) .
  • This compound-H: Incorporation of a histidine moiety reduces antiplasmodial activity (IC50 = 27.9 ± 16.5 µM) but improves selectivity (IC50 > 64 µM) .

Table 1: Bioactivity of this compound and Derivatives

Compound Antiplasmodial IC50 (µM) Cytotoxicity (MRC-5 IC50, µM)
This compound 16.4 ± 6.8 51.1 ± 17.2
Hymenocardinol 17.5 ± 8.7 >64.0
This compound N-oxide 12.2 ± 6.6 >64.0
This compound-H 27.9 ± 16.5 >64.0

Data sourced from Tuenter et al. (2017) .

Cyclopeptide Alkaloids from Other Species
  • Nummularine-R (Ziziphus oxyphylla): Exhibits stronger antiplasmodial activity (IC50 = 3.2 ± 2.6 µM) but higher cytotoxicity (IC50 = 30.6 ± 4.0 µM) .
  • O-Desmethylnummularine-R : Demethylation reduces potency (IC50 = 7.1 ± 1.6 µM) but improves safety (IC50 > 64 µM) .
  • Crotamine (Crotalus durissus venom): A linear peptide with potent antiplasmodial activity (IC50 = 1.87 µM) but significant cytotoxicity due to its high positive charge .

Key Structural-Activity Insights :

Macrocycle Size: 13-membered macrocycles (e.g., nummularine-R) show higher antiplasmodial activity than 14-membered rings (e.g., this compound) .

N-Methylation: Reduces cytotoxicity but may lower potency, as seen in hymenocardinol versus this compound .

Methoxy and Styrylamine Groups : Methoxylation at position 2 of the styrylamine enhances antiplasmodial activity .

Metabolic Stability and Bioavailability
  • This compound is stable in gastric and intestinal environments, with ~40% absorbed unchanged in rats. Its metabolite, hymenocardinol, is detected in plasma and urine .

准备方法

Hydro-Alcoholic Extraction

A standardized protocol involves macerating dried root bark in 80% methanol for 72 hours, followed by filtration and solvent evaporation under reduced pressure. The crude extract undergoes liquid-liquid partitioning with hexane, ethyl acetate, and water to isolate polar fractions containing cyclopeptide alkaloids. Flash chromatography on silica gel with gradient elution (chloroform:methanol:water) further purifies the extract.

Advanced Purification Techniques

Final purification is achieved via semi-preparative HPLC using a C18 column and a gradient of acetonitrile/water with 0.045% trifluoroacetic acid (TFA). This method yields this compound with a purity >90%, as confirmed by diode array detection (DAD) and electrospray ionization mass spectrometry (ESI-MS).

Table 1: Natural Extraction Parameters for this compound

Plant PartSolvent SystemExtraction TimeKey Purification StepsYield (mg/kg)
Root bark80% methanol72 hoursLiquid-liquid partitioning, flash chromatography, HPLC45–60
LeavesMethanol48 hoursSoxhlet extraction, rotary evaporation30–40

Synthetic Preparation of this compound and Analogues

While natural extraction remains the primary source, recent advances in synthetic chemistry have enabled the laboratory synthesis of this compound and its derivatives.

Macrocyclic Core Construction

The synthesis of this compound’s 14-membered macrocycle involves a multi-step strategy:

  • Amino Alcohol Preparation : Racemic amino alcohol building blocks (e.g., 13 ) are synthesized via asymmetric reduction of β-keto esters.

  • Peptide Coupling : Boc-protected amino acids (e.g., phenylalanine, tyrosine) are coupled to the amino alcohol using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA).

  • Macrocyclization : Intramolecular amide bond formation is achieved using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in dichloromethane, yielding the macrocyclic skeleton.

Table 2: Key Synthetic Routes for this compound Analogues

Starting MaterialKey Reaction StepsReagents/ConditionsYield (%)
Racemic amino alcohol (13 )Coupling, nitro group reduction, oxidationHATU, DIPEA, NaBH4, Pd/C–H212–18
Homotyrosine derivative (15 )TBS protection, macrocyclizationTBSCl, PyBOP, CH2Cl215–22

Challenges in Synthesis

  • Low Yields : Macrocyclization often results in yields below 20% due to competing oligomerization.

  • Stereochemical Control : The quaternary carbon center requires chiral auxiliaries or enzymatic resolution.

Structural Modifications and Derivatives

Structural diversification has been explored to enhance bioavailability and activity:

Hymenocardinol (Reduced Analogue)

Hydrogenation of this compound’s α,β-unsaturated ketone moiety with Pd/C–H2 produces hymenocardinol, which exhibits improved solubility.

N-Oxide Derivatives

Treatment of this compound with m-chloroperbenzoic acid (mCPBA) generates this compound N-oxide, showing enhanced antiplasmodial activity (IC50 = 12.2 μM vs. Plasmodium falciparum).

Histidine-Containing Analogues

Replacement of tryptophan with histidine in the macrocycle yields this compound-H, synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected residues.

Analytical Characterization

Advanced spectroscopic methods ensure structural fidelity:

  • NMR Spectroscopy : 1H and 13C NMR confirm the macrocyclic structure and substituent positions.

  • HR-ESI-MS : High-resolution mass spectrometry verifies molecular formulas (e.g., C37H48O6N6 for this compound).

  • X-ray Crystallography : Used to resolve the absolute configuration of synthetic intermediates.

Table 3: Key Spectroscopic Data for this compound

TechniqueKey Signals/ValuesReference
1H NMR (600 MHz, CD3OD)δ 7.45 (d, J = 8.4 Hz, H-19), δ 5.21 (s, H-14)
HR-ESI-MSm/z 689.3521 [M+H]+ (calc. 689.3528)

Pharmacological Formulations

This compound’s poor oral bioavailability has driven the development of novel formulations:

Microsphere Encapsulation

An extrusion-spheronization method produces microspheres (300–500 μm diameter) containing 350 mg of this compound extract per capsule. This approach enhances stability and enables controlled release in vivo.

In Vivo Pharmacokinetics

Rat studies show a plasma half-life (t1/2) of 6.2 hours for encapsulated this compound, compared to 2.1 hours for the free compound .

常见问题

Q. What are the standard protocols for isolating Hymenocardine from natural sources?

this compound is isolated using a combination of chromatographic techniques. Initial extraction involves column chromatography with solvents like CH₂Cl₂-CH₃OH-NH₃ (95:5:2), followed by semi-preparative HPLC using a C18 Luna column. Gradients of water + 0.1% formic acid (A) and acetonitrile (B) are applied, with flow rates optimized at 3.0 mL/min . Fractions are monitored via TLC and UV/ELSD detection, and structural confirmation is achieved through NMR (¹H, ¹³C) and mass spectrometry (ESI+ mode, m/z 150–750) .

Q. How is this compound structurally characterized, and what analytical methods are critical?

Structural elucidation relies on tandem NMR (e.g., δC 73.4 ppm for hydroxylated derivatives) and high-resolution mass spectrometry (HRMS). Key diagnostic signals include UV λmax at 201 nm and 263 nm, and optical rotation values (e.g., [α]D = -106.8° for this compound). Fragmentation patterns in MS/MS (e.g., m/z 114 in positive ion mode) provide insights into peptide bond cleavage .

Q. What in vitro models are used to assess this compound’s metabolic stability?

Gastrointestinal stability is tested using a dialysis model (GIDM) with simulated gastric and intestinal fluids. Liver metabolism is studied via incubation with human S9 fractions, followed by UPLC-HRMS analysis. Metabolites are predicted using in silico tools like Meteor Nexus and Metaprint2D-React .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for this compound derivatives?

Discrepancies arise from structural modifications (e.g., N-oxide formation or hydroxylation). For example, this compound N-oxide (3) shows downfield shifts in N-methyl groups (δC 55.3 ppm vs. 42.7 ppm in this compound) due to electron-withdrawing effects. Comparative analysis with synthetic analogs (e.g., sodium borohydride-reduced derivatives) and reference data from similar alkaloids (e.g., cyclopeptide N-oxides) is essential .

Q. What experimental designs are optimal for studying this compound’s in vivo pharmacokinetics?

A 9-week-old male Wistar rat model (20 mg/kg oral dose) is used, with blood samples collected at 0–48 hours post-administration. Plasma and urine are analyzed via UPLC-DAD-QqQMS, employing spiked samples (50.0 ng/mL this compound) to control for matrix suppression effects. Ethanol precipitation and protein removal are critical for metabolite detection .

Q. How do fragmentation pathways in MS/MS aid in metabolite identification?

this compound follows peptide fragmentation rules:

  • Positive ion mode: Cleavage at terminal isoleucine-like moieties generates m/z 114 (C7H16N).
  • Negative ion mode: Diagnostic ions (e.g., m/z 336, 433) confirm macrocyclic ring integrity. Metabolites like "this compound - terminal isoleucine" (C29H35O5N5) lack m/z 114, validating side-chain modifications .

Q. How can researchers reconcile this compound’s cytotoxicity with its antimalarial efficacy?

this compound shows moderate cytotoxicity (IC50 = 51.1 µM in MRC-5 cells) but potent antimalarial activity (IC50 = 12.2 µM for N-oxide derivative). Structure-activity relationships (SAR) suggest that N-oxidation enhances antimalarial potency while reducing toxicity. Comparative assays with derivatives (e.g., hymenocardinol) are critical .

Data Interpretation & Methodological Challenges

Q. What strategies validate tentative metabolite structures predicted by in silico tools?

Combine in silico predictions (e.g., phase-I metabolites from Meteor) with empirical HRMS/MS data. For example, a metabolite with m/z 536.28640 ([M+H]<sup>+</sup>) matches theoretical calculations for "hymenocardinol - terminal isoleucine." Diagnostic ions (e.g., m/z 447 after hydroxyl loss) confirm structural assignments .

Q. How should researchers address matrix suppression effects in this compound quantification?

Use triplicate spiked samples (50.0 ng/mL in urine) and internal standards. Ethanol precipitation reduces matrix interference, while UPLC-DAD-QqQMS with Acquity columns enhances sensitivity. Calibration curves must account for recovery rates (70–120%) .

Q. What statistical frameworks are appropriate for analyzing contradictory bioactivity data?

Apply multivariate analysis (e.g., PCA) to correlate structural features (e.g., hydroxylation, N-oxidation) with biological outcomes. For IC50 discrepancies, use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hymenocardine
Reactant of Route 2
Reactant of Route 2
Hymenocardine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。